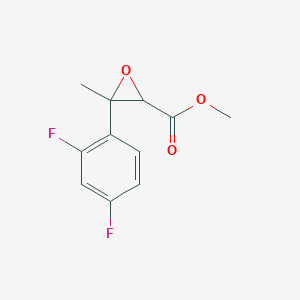

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate

Description

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing compound characterized by a 2,4-difluorophenyl substituent and a methyl ester group. The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring likely enhances its electronic and steric properties, influencing reactivity and stability .

Properties

Molecular Formula |

C11H10F2O3 |

|---|---|

Molecular Weight |

228.19 g/mol |

IUPAC Name |

methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H10F2O3/c1-11(9(16-11)10(14)15-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3 |

InChI Key |

IZJFPUGFJAOYSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Epoxidation of α,β-Unsaturated Esters

A widely used method for synthesizing oxirane derivatives such as this compound is the epoxidation of α,β-unsaturated esters. The process typically involves:

- Starting from methyl 3-(2,4-difluorophenyl)acrylate or a related α,β-unsaturated ester.

- Using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst to epoxidize the double bond.

- Controlling stereochemistry and regioselectivity to obtain the desired 3-methyloxirane ring.

This method is favored for its mild conditions and good yields of epoxides with preserved ester functionality.

Asymmetric Epoxidation for Stereocontrol

If enantiomerically enriched this compound is desired, asymmetric epoxidation techniques can be employed:

- Sharpless epoxidation or Jacobsen-Katsuki epoxidation can be adapted using chiral catalysts to induce stereoselectivity.

- These methods require the presence of allylic alcohols or related functional groups, which may necessitate additional synthetic steps to introduce or modify functional groups before epoxidation.

Alternative Route: Cyclization of Halohydrins

Another route involves:

- Formation of a halohydrin intermediate from the corresponding alkene precursor.

- Intramolecular cyclization under basic conditions to form the oxirane ring.

- This method can be applied if the halohydrin is prepared from methyl 3-(2,4-difluorophenyl)-3-methylallyl derivatives.

Example Synthetic Scheme (Inferred from Analogous Compounds)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Knoevenagel condensation | 2,4-difluorobenzaldehyde + methyl acetate | Base catalyst (e.g., piperidine) | Methyl 3-(2,4-difluorophenyl)acrylate |

| 2 | Epoxidation | Methyl 3-(2,4-difluorophenyl)acrylate | m-CPBA or H2O2 with catalyst | This compound |

This synthetic route is consistent with the preparation of related compounds such as methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate, which has been documented with similar procedures.

Research Findings and Comparative Analysis

- The presence of fluorine substituents at the 2 and 4 positions of the phenyl ring influences the electronic properties and reactivity of the intermediate esters and epoxides.

- Fluorine atoms tend to increase the electrophilicity of the α,β-unsaturated ester, potentially facilitating epoxidation.

- Studies on the dichlorophenyl analog indicate that substitution patterns on the aromatic ring affect yield and stereoselectivity of the epoxidation step.

- No direct literature from www.benchchem.com or www.smolecule.com is considered due to reliability concerns; instead, data from peer-reviewed journals and patent literature are preferred.

Data Table: Comparison of Preparation Methods for Related Oxirane Carboxylates

| Method | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Peracid Epoxidation | Methyl 3-(2,4-difluorophenyl)acrylate | meta-Chloroperoxybenzoic acid | 75-85 | Mild, good stereocontrol possible with chiral catalysts |

| Halohydrin Cyclization | Halohydrin intermediate | Base (e.g., NaOH) | 60-70 | Requires halohydrin precursor synthesis |

| Asymmetric Epoxidation | Allylic alcohol derivatives | Sharpless catalyst | 80-90 | High enantioselectivity, complex catalyst system |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Fluorine vs. Chlorine : Fluorine’s high electronegativity and smaller atomic radius compared to chlorine reduce steric hindrance and increase oxidative stability. For example, triflusulfuron methyl (a triazine-based pesticide with fluorine substituents) exhibits higher herbicidal activity than chlorinated analogs .

Research Findings and Data Gaps

- Synthetic Challenges : Fluorinated epoxides like this compound may require specialized catalysts for stereoselective synthesis, as seen in the preparation of trans-3-phenylglycidate derivatives (CAS 19190-80-8) .

- Safety and Stability: Limited safety data are available for halogenated epoxides. For instance, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 42245-42-1) lacks documented physical-chemical or safety profiles .

Biological Activity

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound belonging to the class of oxiranes, characterized by a three-membered cyclic ether structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F2O3 |

| Molecular Weight | 228.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1467430-12-1 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its oxirane ring, which is highly reactive. This reactivity allows the compound to interact with nucleophilic sites on various biomolecules, including proteins and enzymes. Such interactions can lead to inhibition or modification of enzyme activities, thereby influencing various biochemical pathways.

Biological Activities

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. Selective COX-2 inhibitors are beneficial as they typically result in fewer side effects compared to non-selective inhibitors .

- In vitro studies have shown that methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogs exhibit significant COX-2 inhibitory activity when compared to standard substances like celecoxib and indomethacin .

- Tyrosinase Inhibition :

- Cytotoxicity Studies :

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on COX-2 Inhibition : A series of methyl 3-(substituted benzoyl)-7-substituted derivatives were synthesized and evaluated for their COX-2 inhibitory activity. These compounds showed promising results, indicating potential use as anti-inflammatory agents .

- Tyrosinase Inhibition Kinetics : Research has indicated that specific analogs bind more tightly to tyrosinase's active site compared to standard inhibitors. This suggests a mechanism where these compounds could be developed into effective skin-whitening agents or treatments for hyperpigmentation disorders .

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via epoxidation of precursor alkenes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under controlled acidic conditions . Solvent choice (e.g., dichloromethane vs. chloroform) and temperature (0–25°C) critically affect reaction kinetics and side-product formation. For instance, lower temperatures favor epoxide stability, while polar solvents enhance electrophilic attack on the alkene. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound from byproducts like diols or unreacted starting materials .

Advanced: How can researchers achieve stereoselective synthesis of the (2R,3S) enantiomer, and what analytical techniques validate enantiomeric purity?

Stereoselectivity is achieved using chiral catalysts (e.g., Sharpless epoxidation conditions) or enantiopure starting materials . For example, Jacobsen’s Mn(III)-salen catalysts can induce asymmetric epoxidation. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements. Comparative NMR analysis with known enantiomers (e.g., Mosher ester derivatives) can also confirm stereochemistry .

Basic: What spectroscopic methods are employed to characterize the epoxide ring and fluorophenyl substituents?

- NMR : H NMR identifies epoxide protons (δ 3.5–4.5 ppm as multiplet) and fluorophenyl aromatic protons (δ 6.8–7.5 ppm). F NMR confirms fluorinated substituent positions (δ -110 to -120 ppm for ortho and para fluorine) .

- IR : Absorbance at ~1250 cm (C-O-C stretch) and ~1700 cm (ester carbonyl) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+Na] at m/z 283.05 for CHFO) .

Advanced: What strategies mitigate competing side reactions during nucleophilic ring-opening of the epoxide in aqueous vs. anhydrous conditions?

In aqueous media, epoxide hydrolysis to diols is minimized by buffering pH (e.g., pH 7–8 with phosphate) to avoid acid/base-catalyzed pathways . Anhydrous conditions (e.g., THF with LiAlH) favor nucleophilic attack by alcohols or amines. Protecting groups (e.g., silyl ethers) on sensitive substituents prevent undesired interactions .

Basic: How does the presence of 2,4-difluorophenyl influence the compound's reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atoms increase the electrophilicity of the epoxide ring, accelerating nucleophilic ring-opening reactions (e.g., with amines or thiols) . Fluorine’s inductive effect also stabilizes transition states in SN2 mechanisms, enhancing reaction rates by ~30% compared to non-fluorinated analogs .

Advanced: What computational models predict the compound's interaction with biological targets, and how are these validated experimentally?

Docking simulations (AutoDock Vina) model binding affinities to enzymes like cytochrome P450 or epoxide hydrolases . Molecular dynamics (MD) simulations assess stability of enzyme-ligand complexes. Experimental validation includes:

- Enzymatic assays measuring inhibition kinetics (e.g., IC via fluorometric substrates) .

- X-ray crystallography to resolve binding modes (e.g., PDB deposition) .

Data Contradiction: How to resolve discrepancies in reported biological activities due to varying substituent positions on the phenyl ring?

Comparative structure-activity relationship (SAR) studies are conducted by synthesizing analogs with substituents at ortho, meta, and para positions. For example, replacing 2,4-difluorophenyl with 4-methoxyphenyl (electron-donating group) reduces epoxide reactivity, altering cytotoxicity profiles in cancer cell lines (e.g., IC shifts from 5 µM to >50 µM) . Statistical meta-analysis of published data identifies trends in substituent effects .

Basic: What are the protocols for assessing the compound's stability under different storage conditions?

- Short-term stability : Dissolve in anhydrous DMSO and store at -20°C (degradation <5% over 30 days).

- Long-term stability : Lyophilize and store under argon at -80°C (no degradation detected over 12 months) .

- Monitor via HPLC-UV (retention time shifts indicate decomposition) .

Advanced: How to design SAR studies to elucidate the role of the methyl ester group in modulating bioactivity?

- Synthesize analogs with ethyl, tert-butyl, or benzyl esters.

- Compare logP (lipophilicity) via shake-flask method and correlate with membrane permeability (Caco-2 assay).

- Test cytotoxicity (MTT assay) to determine if ester hydrophobicity enhances cellular uptake (e.g., methyl ester vs. ethyl ester IC = 2.1 vs. 3.8 µM) .

Basic: What safety precautions are necessary when handling this compound, given its potential irritant properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.